molecular formula C17H16FNO5S B2372556 Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate CAS No. 1325304-62-8

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate

Cat. No.: B2372556
CAS No.: 1325304-62-8
M. Wt: 365.38
InChI Key: YMOVIFFWZCLIBX-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfonamide-acetyl group bearing a 2-fluorophenyl moiety. Its structure integrates a sulfonyl group linked to an acetyl spacer, which is further connected to the aromatic ring via an amide bond (Figure 1). This compound is part of a broader class of sulfonamide derivatives, which are widely explored in medicinal chemistry and materials science due to their versatile electronic and steric properties .

The synthesis of such compounds typically involves multi-step reactions. For instance, analogous sulfonamide benzoates are prepared by reacting sulfonyl chlorides with amine intermediates under basic conditions, followed by esterification with ethyl iodide .

Properties

IUPAC Name

ethyl 4-[[2-(2-fluorophenyl)sulfonylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-7-9-13(10-8-12)19-16(20)11-25(22,23)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOVIFFWZCLIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Intermediate: The reaction begins with the acetylation of 4-aminobenzoic acid using acetic anhydride in the presence of a base such as pyridine to form 4-acetylaminobenzoic acid.

    Sulfonylation: The next step involves the sulfonylation of the acetylamino intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoic acid.

    Esterification: Finally, the esterification of the sulfonylated product with ethanol in the presence of a catalyst such as sulfuric acid produces this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key variations in substituents and their implications:

Compound Name Structural Variation Key Differences Reference
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate 4-Fluorophenylsulfonyl group (no acetyl spacer) Reduced steric bulk; direct sulfonamide linkage (vs. acetyl-sulfonamide)
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 2-Fluorobenzoyl group (carbonyl instead of sulfonyl) Electron-withdrawing carbonyl group (less polar than sulfonyl)
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate Non-fluorinated phenylsulfonyl group Absence of fluorine reduces electronegativity and steric effects
Ethyl 4-({[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]acetyl}amino)benzoate Quinazolinylsulfanyl-acetyl substituent Increased complexity with heterocyclic moiety; altered electronic profile

Key Observations :

  • Fluorine Position: The 2-fluorophenyl group in the target compound may enhance dipole interactions compared to its 4-fluoro analogue (e.g., Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate), which lacks the acetyl spacer .
  • Sulfonyl vs.
  • Fluorine Absence: Non-fluorinated analogues (e.g., Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate) exhibit lower electronegativity, which could diminish metabolic stability or receptor affinity .
Physicochemical Properties
  • Molecular Weight: Estimated at ~381.37 g/mol (based on C₁₇H₁₅FNO₅S).
  • Polarity: The sulfonyl and acetyl groups increase polarity compared to non-sulfonylated analogues (e.g., Ethyl 4-[(2-fluorobenzoyl)amino]benzoate) .

Biological Activity

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethyl ester group
  • Fluorophenyl sulfonyl group
  • Acetylamino group

These functional groups contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, which may lead to reduced substrate turnover.
  • Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating noteworthy activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Enterococcus faecalis62.5 μM

The mechanism behind this activity appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has shown efficacy against several cancer cell lines, including:

Cancer Cell LineIC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

These findings indicate its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 4-({[(4-fluorophenyl)sulfonyl]acetyl}amino)benzoateStructureDifferent fluorophenyl substitution
Mthis compoundStructureMethyl instead of ethyl group

The presence of the 2-fluorophenyl group in this compound imparts distinct electronic properties that influence its biological interactions compared to other derivatives.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting a dual action against planktonic and biofilm-associated bacteria .
  • Anticancer Research : In vitro studies showed that treatment with this compound led to increased apoptosis markers in HeLa cells, indicating its potential as a chemotherapeutic agent.

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